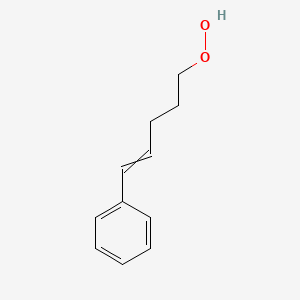
(4E)-5-PHENYLPENT-4-ENE-1-PEROXOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-Phenylpent-4-ene-1-peroxol is an organic compound characterized by the presence of a phenyl group attached to a pentene chain with a peroxol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-Phenylpent-4-ene-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-phenylpent-4-ene, which can be obtained through the Wittig reaction between benzyltriphenylphosphonium chloride and 4-pentenal.
Peroxidation: The key step involves the introduction of the peroxol group. This can be achieved by reacting 5-phenylpent-4-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid or sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-5-Phenylpent-4-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
(4E)-5-Phenylpent-4-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4E)-5-Phenylpent-4-ene-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-5-Phenylpent-4-ene-1-ol: Similar structure but with a hydroxyl group instead of a peroxol group.
(4E)-5-Phenylpent-4-ene-1-one: Contains a ketone group instead of a peroxol group.
(4E)-5-Phenylpent-4-ene-1-al: Contains an aldehyde group instead of a peroxol group.
Uniqueness
(4E)-5-Phenylpent-4-ene-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
5-hydroperoxypent-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
Clé InChI |
MQSMIOKTOYAPHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCOO |
Synonymes |
5-phenyl-4-pentenyl-1-hydroperoxide 5-phenylpent-4-enyl-1-hydroperoxide PPHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















